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molecular formula As2O5 B151744 Arsenic pentoxide CAS No. 1303-28-2

Arsenic pentoxide

Cat. No. B151744
M. Wt: 229.84 g/mol
InChI Key: COHDHYZHOPQOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431807

Procedure details

To a hot (92°), stirred mixture of 54.4 g (0.292 mol) of 4-amino-2-fluoro-5-nitroanisole (XIII), 50.2 g (0.218 mol) of arsenic pentoxide, and 300 mL of 88% phosphoric acid was added 24.5 g (0.349 mol) of methyl vinyl ketone, during 0.5 hour. The reaction mixture was heated at 95° for 2.5 hours, cooled, diluted with 2.0 L of ice-water, then basified with 700 mL of concentrated ammonium hydroxide. The solid which separated was collected on a filter, washed with water (4×1.0 L), then air dried; yield, 140.6 g. The material was extracted with chloroform (2.0 L). The extract was concentrated to 500 mL then chromatographed on a column of silica gel (900 g) using chloroform as the eluent. The fractions containing product were combined then concentrated in vacuo to a solid; yield, 21.8 g (31.6%). The product was suitable for further transformation. Additional material (40.2 g) was obtained from a similar run and a scouting run.
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([O:11][CH3:12])=[C:4]([F:13])[CH:3]=1.O=[As](O[As](=O)=O)=O.P(=O)(O)(O)O.[CH:26]([C:28]([CH3:30])=O)=[CH2:27]>[OH-].[NH4+]>[CH3:30][C:28]1[C:3]2[C:2](=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=[C:5]([O:11][CH3:12])[C:4]=2[F:13])[N:1]=[CH:27][CH:26]=1 |f:4.5|

Inputs

Step One
Name
Quantity
54.4 g
Type
reactant
Smiles
NC1=CC(=C(C=C1[N+](=O)[O-])OC)F
Name
Quantity
50.2 g
Type
reactant
Smiles
O=[As](=O)O[As](=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
ice water
Quantity
2 L
Type
solvent
Smiles
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
To a hot (92°), stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 95° for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid which separated
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water (4×1.0 L)
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
yield
EXTRACTION
Type
EXTRACTION
Details
The material was extracted with chloroform (2.0 L)
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated to 500 mL
CUSTOM
Type
CUSTOM
Details
then chromatographed on a column of silica gel (900 g)
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
were combined then concentrated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=CC=NC2=C(C=C(C(=C12)F)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40.2 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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